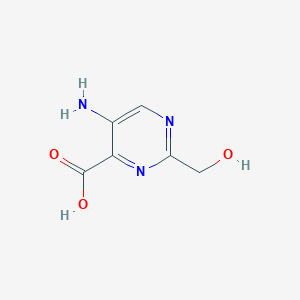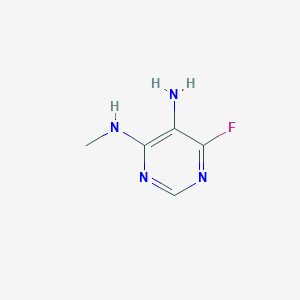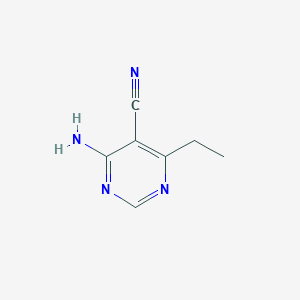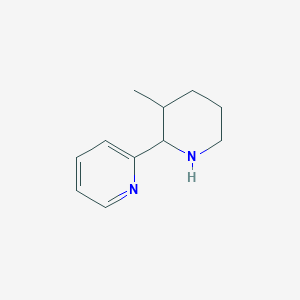
2-(3-Methylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and organic synthesis. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom in a non-aromatic form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the alkylation of a pyridine derivative with a piperidine derivative. For instance, the reaction between 2-bromopyridine and 3-methylpiperidine in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-(3-Methylpiperidin-2-yl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Methylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding .
Comparaison Avec Des Composés Similaires
2-Methylpyridine: A simpler analog with only a methyl group attached to the pyridine ring.
3-Methylpiperidine: A simpler analog with only a methyl group attached to the piperidine ring.
2-(3-Methylpiperidin-2-yl)quinoline: A compound with a quinoline ring instead of a pyridine ring.
Uniqueness: 2-(3-Methylpiperidin-2-yl)pyridine is unique due to the presence of both the pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-(3-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-3,6-7,9,11,13H,4-5,8H2,1H3 |
Clé InChI |
DPPDRYMDORAQKF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCNC1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




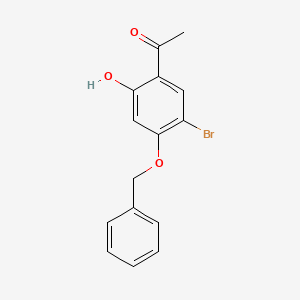

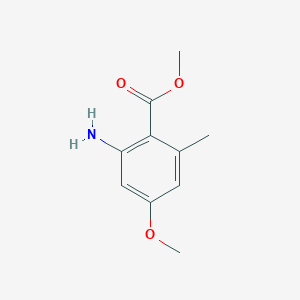
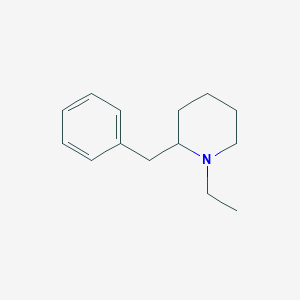
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
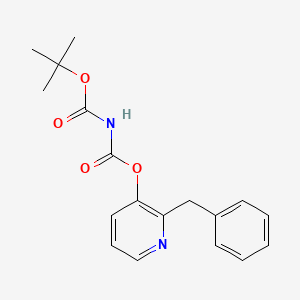
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)
![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)
